Tioxacin
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Overview
Description
Tioxacin is a bactericidal agent known for its high activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics such as nalidixic acid . It is a small molecule drug that functions as a bacterial topoisomerase II inhibitor, making it effective in treating bacterial infections .
Preparation Methods
The synthesis of tioxacin involves several steps. One common method includes the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups . The reaction is completed by adding tetrafluorobenzoyl chloride, followed by acid washing, removal of protecting groups, and further reactions to yield the final product. Industrial production methods often involve optimizing these steps to increase yield and reduce impurities.
Chemical Reactions Analysis
Tioxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tioxacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of bacterial topoisomerase II inhibitors.
Biology: this compound is studied for its effects on bacterial cell division and DNA replication.
Industry: this compound is used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms.
Mechanism of Action
Tioxacin exerts its effects by inhibiting bacterial topoisomerase II, an enzyme crucial for DNA replication and cell division in bacteria . By binding to this enzyme, this compound prevents the unwinding and replication of bacterial DNA, leading to cell death. This mechanism makes it particularly effective against rapidly dividing bacterial cells.
Comparison with Similar Compounds
Tioxacin is similar to other quinolone antibiotics, such as ciprofloxacin and levofloxacin. it has unique properties that make it effective against certain resistant bacterial strains. Similar compounds include:
Ciprofloxacin: Another quinolone antibiotic with a broad spectrum of activity.
Levofloxacin: A fluoroquinolone antibiotic used to treat a variety of bacterial infections.
Nalidixic acid: An older quinolone antibiotic, less effective against resistant strains. This compound’s unique ability to form soluble complexes with aliphatic amines and its high activity against resistant bacteria set it apart from these similar compounds.
Properties
CAS No. |
34976-39-1 |
---|---|
Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4S/c1-3-16-6-7(13(18)19)11(17)10-8(16)4-5-9-12(10)21-14(20)15(9)2/h4-6H,3H2,1-2H3,(H,18,19) |
InChI Key |
VUUPJGYIOAVFAN-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O |
Key on ui other cas no. |
34976-39-1 |
Synonyms |
tioxacin tioxic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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